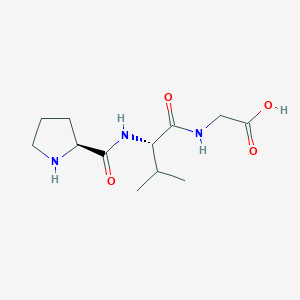

H-Pro-Val-Gly-OH

Description

Historical Context of Tripeptide Research and Significance in Biochemistry

Tripeptides are molecules composed of three amino acids linked by two peptide bonds. numberanalytics.combachem.com Despite their relatively simple structure compared to large proteins, they are fundamental players in a vast array of biological processes. numberanalytics.com The scientific investigation of tripeptides has revealed their importance as hormones, signaling molecules, and structural elements. numberanalytics.com With the 20 common proteinogenic amino acids, it is possible to form 8,000 different tripeptide combinations, offering a vast chemical space for diverse biological functions. bachem.com

The function of any given tripeptide is dictated by its specific amino acid sequence and the resulting three-dimensional structure. numberanalytics.comwikipedia.org The geometry of the peptide bonds and the stereochemistry of the amino acids create a defined conformation that influences the molecule's stability and its ability to interact with other biological molecules like receptors and enzymes. numberanalytics.com

Biochemistry is rich with examples of functionally significant tripeptides. Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a dominant tripeptide in most life forms, serving a critical role in cellular protection as a major antioxidant. bachem.comwikipedia.org Another key example is Thyrotropin-Releasing Hormone (TRH), which is vital for hormone regulation. numberanalytics.com Others, such as GHK-Cu (glycyl-L-histidyl-L-lysine), are known for their roles in wound healing and tissue remodeling, finding applications in cosmetics. bachem.comwikipedia.org The study of these and other tripeptides has established that even small peptide molecules can exhibit potent and specific biological activity. bachem.com

Modern research utilizes advanced methods like solid-phase peptide synthesis (SPPS) for the efficient creation of tripeptides, enabling detailed studies of their structure and function. numberanalytics.com

The Pro-Val-Gly Motif: Occurrence and Preliminary Observations in Biological Systems

The specific sequence Pro-Val-Gly (Proline-Valine-Glycine) is notably found within the context of larger, repetitive protein structures, particularly in elastin (B1584352). wikipedia.org Elastin is a crucial protein in the extracellular matrix that provides elasticity and resilience to tissues such as skin, lungs, and blood vessels. Its properties are largely due to domains rich in hydrophobic amino acids, including Proline, Glycine (B1666218), and Valine. wikipedia.org

The most studied repeating motif in elastin is the pentapeptide Val-Pro-Gly-X-Gly (VPGXG), where 'X' can be any amino acid except proline. wikipedia.orguva.es The H-Pro-Val-Gly-OH sequence can be seen as a fragment or a variation related to these elastomeric repeats. The presence and position of proline are particularly significant; its unique cyclic side chain introduces conformational constraints or "kinks" into a peptide chain, which is a critical determinant of protein structure and function. nih.govrsc.org The Pro-Gly sequence, for instance, is well-known for directing the formation of β-turn structures, which are fundamental folding motifs in proteins. rsc.org

Research into elastin-derived peptides has demonstrated significant biological activity. For example, the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which contains a sequence related to the Pro-Val-Gly motif, is chemotactic for both fibroblasts and monocytes. nih.govnih.gov This suggests that such peptide fragments, likely released during tissue turnover or injury, can act as signaling molecules to recruit cells involved in repair and immune responses. Synthetic biopolymers known as Elastin-like polypeptides (ELPs), which are based on the VPGXG repeat, are being heavily researched for applications in tissue engineering, drug delivery, and protein purification, further highlighting the technological significance of this motif. wikipedia.orgstanford.edu

Scope and Research Imperatives for this compound Investigations

While the Pro-Val-Gly sequence is recognized as part of larger bioactive structures, the specific tripeptide this compound as an independent molecule is less characterized. Future research is required to elucidate its specific properties and potential biological roles. Key research imperatives include:

Biophysical and Structural Analysis: A primary objective is to determine the precise three-dimensional conformation of this compound in a biological environment. The sequence of amino acids can significantly influence folding, as seen in studies comparing Gly-Pro and Pro-Gly motifs. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to understand its structural dynamics.

Screening for Biological Activity: A crucial line of inquiry is to investigate whether this compound possesses biological activity, particularly given the known functions of related peptides. nih.govnih.gov Based on the chemotactic properties of elastin fragments and other collagen-derived peptides like Pro-Gly-Pro, it would be imperative to test this compound for its ability to attract cells such as fibroblasts, monocytes, and neutrophils. nih.govmedchemexpress.com Such findings could imply a role in wound healing, inflammation, or tissue homeostasis.

Evaluation of Enzymatic Stability: The presence of a proline residue can confer significant resistance to degradation by peptidases. nih.govnih.gov A critical research step is to assess the stability of this compound in human plasma or serum. High stability is a key prerequisite for a peptide to exert a sustained biological effect in vivo.

Receptor Interaction Studies: Should biological activity be identified, subsequent research must focus on identifying the specific cellular receptors through which this compound mediates its effects. This would provide a mechanistic understanding of its function and place it within established signaling pathways.

Structure-Activity Relationship (SAR) Studies: The synthesis and testing of structural analogs of this compound would be a valuable endeavor. bachem.com By systematically substituting each amino acid, researchers can determine which residues are critical for its conformation and biological function, potentially leading to the design of more potent or stable derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid | nih.gov |

| Molecular Formula | C₁₂H₂₁N₃O₄ | nih.gov |

| Molecular Weight | 271.31 g/mol | nih.gov |

| CAS Number | 67341-70-2 | nih.gov |

Table 2: Constituent Amino Acids of this compound

| Amino Acid | Code (3-Letter) | Code (1-Letter) | Key Property |

|---|---|---|---|

| Proline | Pro | P | Cyclic side chain imposes rigid conformational constraints on the peptide backbone. nih.govwikipedia.org |

| Valine | Val | V | Nonpolar, hydrophobic amino acid with an aliphatic side chain. wikipedia.org |

| Glycine | Gly | G | The smallest amino acid, providing a high degree of flexibility to the peptide chain. wikipedia.org |

Table 3: Examples of Biologically Active Tripeptides

| Peptide Name | Sequence | Primary Function / Significance |

|---|---|---|

| Glutathione | γ-L-Glutamyl-L-cysteinylglycine | Major intracellular antioxidant; involved in detoxification and immune function. wikipedia.org |

| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH₂ | A hypothalamic neurohormone that stimulates the release of thyroid-stimulating hormone. bachem.comnumberanalytics.com |

| Carnosine | β-Alanyl-L-histidine | Exhibits antioxidant and anti-glycation properties, with high concentrations in muscle and brain tissue. bachem.com |

| GHK-Cu (Copper Peptide) | Glycyl-L-histidyl-L-lysine | Promotes wound healing, stimulates collagen synthesis, and is used in skin remodeling products. wikipedia.org |

| Pro-Gly-Pro (PGP) | H-Pro-Gly-Pro-OH | A collagen-derived matrikine that acts as a chemoattractant for neutrophils. medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(12(19)14-6-9(16)17)15-11(18)8-4-3-5-13-8/h7-8,10,13H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGXAQMNJMBFG-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Innovations for H Pro Val Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Pro-Val-Gly-OH

SPPS is a widely adopted technique for peptide synthesis due to its efficiency, automation capabilities, and simplified purification process, where the growing peptide chain is covalently attached to an insoluble solid support pharmiweb.compeptide2.comrsc.org. This method involves repetitive cycles of deprotection and coupling.

Fmoc and Boc Chemistry Approaches for this compound Synthesis

Two primary strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries du.ac.iniris-biotech.de.

Boc Chemistry: This older strategy utilizes the Boc group for temporary N-terminal protection, which is removed by strong acid (e.g., trifluoroacetic acid, TFA) du.ac.inpeptide.commasterorganicchemistry.com. Side-chain protecting groups are typically benzyl (B1604629) (Bzl) based, requiring harsh conditions like anhydrous hydrogen fluoride (B91410) (HF) for final cleavage and deprotection du.ac.in. While effective, the use of HF limits its applicability to specialized laboratories du.ac.in.

Fmoc Chemistry: This more modern approach employs the base-labile Fmoc group for N-terminal protection. Deprotection is achieved using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF) du.ac.innih.gov. Side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for milder final cleavage conditions using TFA du.ac.innih.gov. The Fmoc strategy is favored for its orthogonality and milder deprotection conditions, making it more amenable to automation and compatible with a wider range of protecting groups and post-translational modifications du.ac.innih.gov. For this compound, Fmoc-Pro-OH, Fmoc-Val-OH, and Fmoc-Gly-OH would be sequentially coupled to the resin.

Optimization of Resin Selection and Loading for this compound

The choice of resin is critical for successful SPPS, influencing swelling, reagent accessibility, and the final peptide linkage. For synthesizing a peptide acid like this compound, resins with acid-labile linkers are employed.

Benzyl Alcohol-Based Resins: Resins like Wang and HMPA are commonly used for synthesizing peptide acids sigmaaldrich.com. However, peptides containing proline at the C-terminus can be prone to diketopiperazine (DKP) formation during Fmoc deprotection, leading to peptide loss from the resin sigmaaldrich.comiris-biotech.de.

Trityl-Based Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin or NovaSyn® TGT resin are highly recommended for synthesizing peptides with C-terminal proline or glycine (B1666218) residues sigmaaldrich.comsigmaaldrich.comalmacgroup.com. The steric bulk of the trityl linker helps to prevent DKP formation sigmaaldrich.comsigmaaldrich.comalmacgroup.com. Furthermore, attachment of Fmoc-amino acids to trityl-based resins is free from racemization, making them ideal for sensitive residues sigmaaldrich.comsigmaaldrich.com. For this compound, a trityl-based resin would be advantageous for anchoring the first amino acid, Glycine.

Evaluation of Coupling Reagents and Conditions for this compound Elaboration

Efficient peptide bond formation is crucial for high yields and purity. Various coupling reagents are available, each with specific advantages and considerations, particularly when dealing with proline, which can be prone to epimerization and DKP formation du.ac.insigmaaldrich.com.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt) to enhance coupling efficiency and suppress racemization sigmaaldrich.com.

Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient coupling agents that promote rapid and complete peptide bond formation, often with reduced racemization sigmaaldrich.com. These are particularly useful for coupling sterically hindered amino acids like proline.

Phosphonium Salts: Reagents like PyBOP® have also been employed, though their loading efficiencies can vary, with proline sometimes showing lower efficiency sigmaaldrich.com.

Optimizing reaction times, reagent stoichiometry (typically 2-5 equivalents of activated amino acid), and solvent choice (commonly DMF or NMP) is essential for successful coupling du.ac.insigmaaldrich.com. Monitoring coupling completion, for instance, via the Kaiser test for free amino groups, is a standard practice csic.esiris-biotech.de.

Solution-Phase Synthesis Techniques for this compound Production

Solution-phase peptide synthesis (LPPS) is a classical method that remains relevant, particularly for the large-scale production of short peptides like di- and tripeptides pharmiweb.compeptide2.com. In LPPS, all reactants are soluble, and purification steps are performed after each coupling and deprotection cycle.

LPPS involves the stepwise coupling of protected amino acids, similar to SPPS, but without a solid support. This method offers advantages such as higher crude purity and lower reagent consumption compared to SPPS, especially for smaller peptides pharmiweb.com. However, it can be more time-consuming due to the need for isolation and purification of intermediates after each step, making it less amenable to automation for longer sequences pharmiweb.compeptide2.com. For this compound, LPPS could involve coupling protected Pro-Val dipeptide with Glycine, or sequentially coupling protected Proline, Valine, and Glycine in solution.

Green Chemistry Principles and Sustainable Practices in this compound Synthesis

There is a growing emphasis on incorporating green chemistry principles into peptide synthesis to minimize environmental impact and improve safety biotage.comoxfordglobal.comadvancedchemtech.comgyrosproteintechnologies.comrsc.orgpeptide.com.

Solvent Replacement: Traditional SPPS heavily relies on solvents like DMF and NMP, which are considered hazardous biotage.comgyrosproteintechnologies.compeptide.com. Research is focused on replacing these with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethyl acetate (B1210297) (EtOAc), or propylene (B89431) carbonate biotage.comgyrosproteintechnologies.compeptide.comrsc.org. Binary solvent mixtures are also being explored to optimize reaction conditions while reducing toxicity gyrosproteintechnologies.comrsc.orgacs.org.

Atom Economy and Waste Reduction: Efforts are being made to improve atom economy by minimizing the use of excess reagents and protecting groups wikipedia.orgrsc.orgchemrxiv.org. Methods that avoid condensation agents or utilize catalytic approaches are being developed rsc.org. Reducing the number of washing steps and employing efficient purification techniques also contribute to waste reduction oxfordglobal.comadvancedchemtech.com.

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, leading to increased efficiency, reduced reagent usage, and minimized waste generation, presenting a greener alternative to traditional batch processes oxfordglobal.com.

TFA-Free Protocols: Developing TFA-free cleavage protocols can help avoid the generation of hazardous waste associated with this strong acid advancedchemtech.com.

Advances in Scalable Production and Industrial Feasibility of this compound

The industrial feasibility of peptide synthesis, especially for therapeutic peptides, hinges on scalability, cost-effectiveness, and efficiency.

Automation and Process Optimization: SPPS is highly amenable to automation, which is crucial for large-scale production pharmiweb.compeptide2.comrsc.org. Optimization of each step, including resin loading, coupling efficiency, and deprotection, is vital for maximizing yield and purity.

Quality Control and Purification: Robust quality control measures, including HPLC and mass spectrometry (MS), are essential to ensure the purity and identity of the synthesized peptide abclonal.com. Advances in purification techniques, such as membrane-based separations, are also being investigated to reduce solvent usage and waste oxfordglobal.com.

Compound Table:

| Abbreviation | Full Name |

| H- | N-terminus |

| Pro | Proline |

| Val | Valine |

| Gly | Glycine |

| -OH | C-terminus |

Advanced Structural Characterization and Conformational Analysis of H Pro Val Gly Oh

Spectroscopic Analysis of H-Pro-Val-Gly-OH

Spectroscopic techniques are indispensable for elucidating the structure and conformation of peptides in solution and solid states. This compound can be characterized using Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy (FTIR, Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra are essential for confirming its identity and for conformational studies. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) help in assigning spin systems to individual amino acid residues by identifying scalar couplings between protons. Through-space correlations, detected via Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY), are critical for determining the proximity of protons, which can be translated into distance restraints. These restraints, along with coupling constants (J values) that relate to dihedral angles (φ and ψ), allow for the calculation of possible backbone conformations in solution nih.govthieme-connect.depnas.org. The proline residue, with its constrained pyrrolidine (B122466) ring, significantly influences the conformational landscape, particularly the rotation around the peptide bond and the N-Cα bond. NMR studies on similar peptides have shown that the Pro-Val sequence can exhibit distinct conformational preferences, often involving specific turn structures nih.govacs.org. The flexibility of the linear peptide backbone means that NMR spectra typically represent an average of multiple rapidly interconverting conformations, but specific dynamic processes can also be probed thieme-connect.de.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structural content of peptides and proteins in solution, particularly in the far-UV region (190-250 nm). The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral chromophores, primarily the peptide backbone's amide bond units.itlibretexts.orgnih.gov. Characteristic CD signals are associated with different secondary structural elements: α-helices exhibit negative bands around 208 nm and 222 nm, and a positive band near 193 nm; β-sheets show negative bands around 218 nm and a positive band near 195 nm; while random coil structures typically display a broad negative band around 195-200 nm units.itlibretexts.org. The Pro-Val-Gly sequence, with proline and glycine (B1666218), is known to have a propensity to form turns, which have distinct CD signatures. Analyzing the CD spectrum of this compound can provide insights into whether the peptide adopts any ordered secondary structures in solution, such as β-turns, or exists predominantly in a more disordered state libretexts.orgnih.gov.

Vibrational Spectroscopy (FTIR, Raman) for this compound Structural Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, offering insights into functional groups, bonding, and molecular conformation. For peptides like this compound, key spectral features include the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and the amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹), which are highly sensitive to the peptide backbone conformation and hydrogen bonding patterns nih.govmdpi.comresearchgate.netumich.edu. The proline residue contributes specific vibrational modes related to its pyrrolidine ring, while the valine side chain will exhibit characteristic C-H stretching and bending vibrations researchgate.net. Studies on similar peptides have shown that FTIR and Raman spectroscopy, often coupled with computational analysis (e.g., DFT calculations), can identify specific hydrogen bonding networks and conformational states in the solid state mdpi.comresearchgate.net. For instance, shifts in amide band frequencies can indicate changes in hydrogen bonding strength or backbone dihedral angles researchgate.netumich.edu.

Conformational Dynamics and Flexibility of the Pro-Val-Gly Sequence

Peptides are inherently flexible molecules, and their biological function is often tied to their dynamic behavior. The Pro-Val-Gly sequence exhibits a balance of rigidity and flexibility. Proline's unique cyclic structure restricts rotation around the N-Cα bond and the peptide bond, contributing to a degree of conformational constraint researchgate.netaip.orgujms.net. Conversely, glycine, lacking a side chain, allows for a wider range of accessible backbone dihedral angles (φ, ψ), contributing significantly to peptide flexibility researchgate.netaip.orgbiorxiv.org. The combination of proline and glycine in a sequence like Pro-Val-Gly can lead to specific turn formations or flexible loops within larger peptide structures aip.orgbiorxiv.org. Computational methods, such as molecular dynamics (MD) simulations, are crucial for exploring the conformational landscape of such peptides, revealing preferred conformations, and quantifying their flexibility over time nih.govnih.govnih.gov. These simulations can highlight the dynamic interconversion between different states and the influence of solvent on conformational preferences.

Investigative Studies on the Biological Activities of H Pro Val Gly Oh

Modulation of Cellular Processes by H-Pro-Val-Gly-OH

Studies have begun to elucidate how this compound interacts with cellular mechanisms, impacting fundamental processes such as cell signaling and homeostasis.

Interactions with Protein-Protein Interfaces and Signaling Pathways

While specific direct interactions of this compound with protein-protein interfaces are still an emerging area of research, related peptides containing the Pro-Val-Gly motif have shown promise in modulating cellular signaling. For instance, peptides derived from elastin (B1584352), such as Val-Gly-Val-Ala-Pro-Gly (VGVAPG), have been shown to interact with cell surface receptors like the elastin-binding protein (EBP) and integrins smolecule.comsci-hub.seresearchgate.net. These interactions can transduce signals into the cell, influencing cellular behavior. Research into VGVAPG suggests its involvement in modulating fibroblast proliferation and migration, processes critical for tissue repair smolecule.com. Furthermore, studies on VGVAPG have indicated its influence on cellular signaling pathways, including those involving the aryl hydrocarbon receptor (Ahr) and peroxisome proliferator-activated receptor gamma (Pparγ) in astrocytes sci-hub.se. These findings suggest that peptides with proline and valine residues, like this compound, may play roles in cellular communication and signal transduction, although direct evidence for this compound itself is limited in this specific context.

Influence on Cell Proliferation, Differentiation, and Apoptosis Mechanisms

The impact of this compound on cell proliferation, differentiation, and apoptosis is an area of ongoing investigation. Related peptides, such as the elastin-derived peptide VGVAPG, have demonstrated effects on cell proliferation. Studies have shown that VGVAPG can influence astrocyte metabolism and proliferation, with its effects dependent on factors like fetal bovine serum concentration and the silencing of specific genes sci-hub.se. In neuroblastoma cells (SH-SY5Y), VGVAPG has been observed to affect the expression and activity of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx) and catalase (CAT), and has been linked to changes in reactive oxygen species (ROS) levels nih.gov. While these studies focus on VGVAPG, the presence of proline and valine residues in this compound suggests a potential for similar modulatory effects on cellular processes, warranting further specific investigation.

Enzymatic Inhibition and Activation Potentials of this compound

The enzymatic modulatory potential of this compound is a significant focus of research, particularly concerning its interactions with key enzymes involved in metabolic and cardiovascular regulation.

Dipeptidyl Peptidase IV (DPP IV) Inhibition Studies with Pro-Val-Gly Motif

The Pro-Val-Gly (PVG) motif, present in this compound, is recognized for its potential in inhibiting Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a crucial enzyme in glucose metabolism, and its inhibition is a target for managing type 2 diabetes acs.orgmdpi.com. Research indicates that peptides containing proline at the penultimate position (P2) are often potent DPP-IV inhibitors cambridge.orgresearchgate.net. While specific studies on this compound's DPP-IV inhibitory activity are limited, studies on peptides with similar sequences, such as Val-Pro-Gly (VPG) and Pro-Val-Gly-Gly (PVGG), have demonstrated inhibitory effects cambridge.orgnih.govnih.gov. For example, Val-Pro-Gly peptides have shown DPP-IV inhibitory activity, with IC50 values reported in the micromolar range in some contexts researchgate.netdicp.ac.cn. The presence of proline and hydrophobic amino acids like valine is generally associated with enhanced DPP-IV inhibitory activity due to favorable interactions within the enzyme's active site acs.orgresearchgate.netmdpi.com.

DPP IV Inhibition by Pro-Val-Gly Motif

| Peptide Sequence | Target Enzyme | IC50 Value (µM) | Assay Conditions | References |

| Pro-Gly-Val-Gly-Gly-Pro-Leu-Gly-Pro-Ile-Gly-Pro-Cys-Tyr-Glu | DPP-IV | 116.1 | In vitro | nih.gov |

| Cys-Ala-Tyr-Gln-Trp-Gln-Arg-Pro-Val-Asp-Arg-Ile-Arg | DPP-IV | 78.0 | In vitro | nih.gov |

| Pro-Ala-Cys-Gly-Gly-Phe-Try-Ile-Ser-Gly-Arg-Pro-Gly | DPP-IV | 96.4 | In vitro | nih.gov |

| Val-Pro-Gly (from synthetic mixtures) | hDPP-IV | 20.2 | In vitro | researchgate.net |

| Val-Pro-Ile (from synthetic mixtures) | hDPP-IV | 22.2 | In vitro | researchgate.net |

| Ile-Pro-Ile (from synthetic mixtures) | hDPP-IV | 46.7 | In vitro | researchgate.net |

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Assessments

Peptides containing the Pro-Val-Gly sequence have also been investigated for their Angiotensin-Converting Enzyme (ACE) inhibitory potential. ACE plays a critical role in blood pressure regulation, and its inhibition is a common strategy for managing hypertension nih.govscielo.brtandfonline.comrsc.orgresearchgate.net. Research suggests that peptides with proline at the C-terminus and hydrophobic amino acids, such as valine and glycine (B1666218), can exhibit significant ACE inhibitory activity scielo.brmdpi.comresearchgate.netacs.orgacs.org. For instance, peptides containing Val-Gly-Pro sequences have demonstrated ACE inhibitory activity, with IC50 values reported in the micromolar range acs.orgnih.gov. The presence of proline is particularly noted for enhancing ACE inhibitory activity due to its fit within the enzyme's active site scielo.bracs.org. While direct data for this compound is not explicitly detailed, the structural features align with those of known ACE inhibitors.

ACE Inhibitory Activity of Pro-Val-Gly Containing Peptides

| Peptide Sequence | Target Enzyme | IC50 Value (µM) | Assay Conditions | References |

| Val-Lys-Lys-Val-Leu-Gly-Asn-Pro | ACE | 28.5 | In vitro | nih.gov |

| Leu-Hyp-Gly | ACE | 5.5 | In vitro | acs.org |

| Ile-Hyp-Gly | ACE | 9.4 | In vitro | acs.org |

| Val-Hyp-Gly | ACE | 12.8 | In vitro | acs.org |

| Val-Asn-Pro | ACE | 38.02 | In vitro | rsc.org |

| Tyr-Gly-Asp | ACE | 5.21 | In vitro | rsc.org |

| Val-Phe-Pro-Ser | ACE | Lower than Captopril | In vitro | tandfonline.com |

| Leu-Val-Gly-Arg-Pro-Arg-His-Gly-Gln | ACE | Similar to Captopril | In vitro | tandfonline.com |

| Val-Gly-Pro-Tyr | ACE | 8.40 | In vitro | nih.gov |

| Phe-Thr-Tyr-Val-Pro-Gly | ACE | 23.42 | In vitro | nih.gov |

Modulation of Antioxidant Enzyme Activities by this compound

The potential of this compound to modulate antioxidant enzyme activities is supported by research on similar peptides. Peptides containing proline and valine residues have been shown to influence the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netscielo.brpnfs.or.kr. These enzymes are critical in protecting cells against oxidative stress. For instance, studies on fish collagen peptides (FC) with a Gly-Pro-Val-Gly-Pro-Ser sequence demonstrated an increase in SOD, CAT, and GPx activities in UV-B irradiated cells nih.govresearchgate.netpnfs.or.kr. Similarly, walnut-derived peptides containing proline and valine have been reported to reduce ROS levels and enhance CAT, SOD, and GSH-Px activities in PC12 cells mdpi.com. The peptide VGVAPG (Val-Gly-Val-Ala-Pro-Gly) has also been shown to affect GPx expression and activity, while decreasing CAT expression in neuroblastoma cells nih.govresearchgate.net. These findings suggest that the amino acid composition of this compound, particularly the presence of proline and valine, may confer antioxidant-promoting properties by enhancing the cellular defense system against oxidative damage.

Modulation of Antioxidant Enzyme Activity by Peptides Containing Proline and Valine

| Treatment/Peptide | Enzyme Affected | Observed Effect | Concentration (µM) | References |

| Fish Collagen Peptide (FC) (Gly-Pro-Val-Gly-Pro-Ser) | SOD | Increased | Not Specified | nih.govresearchgate.netpnfs.or.kr |

| Fish Collagen Peptide (FC) (Gly-Pro-Val-Gly-Pro-Ser) | Catalase (CAT) | Increased | Not Specified | nih.govresearchgate.netpnfs.or.kr |

| Fish Collagen Peptide (FC) (Gly-Pro-Val-Gly-Pro-Ser) | Glutathione Peroxidase (GPx) | Increased | Not Specified | nih.govresearchgate.netpnfs.or.kr |

| Walnut Hydrolysate Peptide (e.g., Glu-Val-Ser-Gly-Pro-Gly-Leu-Ser-Pro-Asn) | CAT | Elevated | Not Specified | mdpi.com |

| Walnut Hydrolysate Peptide (e.g., Glu-Val-Ser-Gly-Pro-Gly-Leu-Ser-Pro-Asn) | SOD | Elevated | Not Specified | mdpi.com |

| Walnut Hydrolysate Peptide (e.g., Glu-Val-Ser-Gly-Pro-Gly-Leu-Ser-Pro-Asn) | GSH-Px | Elevated | Not Specified | mdpi.com |

| VGVAPG (Val-Gly-Val-Ala-Pro-Gly) | GPx | Increased expression and activity | 1 µM (48h) | nih.gov |

| VGVAPG (Val-Gly-Val-Ala-Pro-Gly) | CAT | Decreased expression | 1 µM (48h) | nih.gov |

Compound List

this compound (Pro-Val-Gly)

Val-Gly-Val-Ala-Pro-Gly (VGVAPG)

Gly-Pro-Val-Gly-Pro-Ser

Val-Pro-Gly (VPG)

Pro-Val-Gly-Gly (PVGG)

Captopril

Leu-Val-Gly-Arg-Pro-Arg-His-Gly-Gln

Val-Phe-Pro-Ser

Val-Asn-Pro

Tyr-Gly-Asp

Leu-Hyp-Gly

Ile-Hyp-Gly

Val-Hyp-Gly

Pro-Gly-Val-Gly-Gly-Pro-Leu-Gly-Pro-Ile-Gly-Pro-Cys-Tyr-Glu

Cys-Ala-Tyr-Gln-Trp-Gln-Arg-Pro-Val-Asp-Arg-Ile-Arg

Pro-Ala-Cys-Gly-Gly-Phe-Try-Ile-Ser-Gly-Arg-Pro-Gly

Val-Pro-Ile

Ile-Pro-Ile

Role of this compound in Oxidative Stress Mitigation and Redox Signaling

Potential Immunomodulatory Effects and Anti-Inflammatory Properties of this compound

The immunomodulatory and anti-inflammatory potential of peptides is a subject of ongoing research researchgate.netoup.comnih.govfrontiersin.orgimrpress.commdpi.com. Certain peptide sequences are known to enhance or suppress immune responses and modulate cytokine production nih.govfrontiersin.orgimrpress.comnih.gov. For instance, peptides rich in glycine (Gly), valine (Val), and proline (Pro) have been frequently identified in studies investigating immune effects nih.gov. Specific research on fish collagen peptides, which contain sequences like Gly-Pro-Val-Gly-Pro-Ser, has demonstrated improvements in antioxidant enzyme activities and regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govpnfs.or.krresearchgate.net. These peptides have been shown to suppress the expression of pro-inflammatory factors like IκBα, p65, and cyclooxygenase-2 (COX-2) nih.govpnfs.or.krresearchgate.net. While direct studies on this compound are limited, its amino acid composition suggests it could possess similar immunomodulatory and anti-inflammatory properties by influencing cytokine balance and inflammatory signaling pathways.

Investigation of this compound in Specific Biological Pathways and Molecular Targets

Peptides are recognized for their ability to interact with specific biological pathways and molecular targets, influencing cellular signaling and biological functions chemimpex.comsmolecule.comchemimpex.comsmolecule.commdpi.com. The amino acid sequence of this compound, comprising proline, valine, and glycine, suggests potential interactions with cellular receptors or enzymes smolecule.com. For example, peptides containing proline and valine have been explored for their roles in cell signaling pathways and protein interactions chemimpex.comsmolecule.comchemimpex.comsmolecule.commdpi.com. Research into other peptide sequences has shown modulation of pathways such as the c-Jun N-terminal kinase (JNK), c-Fos, c-Jun, and matrix metalloproteinase (MMP) pathways, as well as the transforming growth factor-β (TGF-β) signaling pathway nih.govpnfs.or.krresearchgate.net. Furthermore, peptides can influence the activation of transcription factors like Nrf2 and NF-κB, which are critical regulators of cellular responses to stress and inflammation mdpi.com. While specific molecular targets for this compound have not been explicitly identified in the provided search results, its peptide nature implies a capacity to engage in such molecular interactions.

Enzymatic Interactions and Metabolic Fate of H Pro Val Gly Oh

Hydrolysis by Peptidases and Proteases

Specific studies detailing the substrate specificity of prolinase or enzymes found in fibroblasts for H-Pro-Val-Gly-OH were not identified in the executed searches. While general roles of proline-specific peptidases are known, direct experimental data on this compound as a substrate for these enzymes is lacking.

The precise cleavage mechanisms employed by aminopeptidases or other relevant proteases on this compound have not been documented in the reviewed literature. Information regarding specific hydrolysis sites or the enzymes responsible for breaking down this particular tripeptide sequence is unavailable.

In Vitro and In Vivo Degradation Kinetics of this compound

No specific data regarding the in vitro or in vivo degradation kinetics, such as half-life, degradation rates, or stability profiles under various physiological conditions, for this compound were found.

Identification of Enzymatic Cleavage Products and Metabolic Pathways of this compound

The specific enzymatic cleavage products resulting from the breakdown of this compound, nor the detailed metabolic pathways involved in its biotransformation, have not been identified in the conducted searches.

Factors Influencing this compound Stability and Biotransformation in Biological Milieu

Information detailing the specific factors that influence the stability and biotransformation of this compound within biological environments, such as pH, temperature, presence of cofactors, or other biomolecules, was not found.

Data Tables

Due to the absence of specific research findings on the enzymatic interactions and metabolic fate of this compound, data tables detailing these aspects cannot be generated.

Compound List

This compound

H Pro Val Gly Oh in Biomaterials and Advanced Applications

Peptide-Based Biomaterial Development Incorporating Pro-Val-Gly Sequences

Peptides offer unique advantages in biomaterial design due to their biocompatibility, biodegradability, and inherent biological activity. Sequences rich in proline, valine, and glycine (B1666218), particularly those mimicking natural proteins like elastin (B1584352), are central to creating advanced biomaterials with tailored mechanical and biological properties.

Design of Elastin-Mimetic Constructs Utilizing Val-Gly-Val-Pro Repeats

Elastin, a key protein in connective tissues, provides elasticity and resilience. Its structure is characterized by repeating sequences, most notably the pentapeptide Val-Pro-Gly-Val-Gly (VPGVG) and related motifs such as Val-Gly-Val-Pro (VGVP) or Val-Pro-Gly-X-Gly (where X is another amino acid) researchgate.netacs.orgnih.govniscpr.res.inmdpi.com. These sequences are crucial for elastin's characteristic self-assembly and viscoelastic properties. Research into elastin-mimetic peptides aims to replicate these functions, often by synthesizing polymers containing these repeating units.

For instance, recombinant protein polymers based on VPGVG repeats have been engineered and processed into fibers. These fibers, when fabricated using techniques like electrospinning, have demonstrated significant mechanical properties. A notable example involves a recombinant protein based on (Val-Pro-Gly-Val-Gly)₄(Val-Pro-Gly-Lys-Gly) which, when electrospun, yielded fibers with a tensile strength of approximately 35 MPa and a material modulus of 1.8 GPa researchgate.net. Structural analysis of peptides like (Val-Pro-Gly-Val-Gly)₆ has revealed that approximately 40% of the Pro-Gly pairs adopt a type II β-turn conformation, contributing to the ordered structure and self-assembly capabilities of these elastin-mimetic peptides acs.org. Modifications to these sequences, such as incorporating phenylalanine, have also shown enhanced coacervation abilities, a key process in elastin's self-assembly nih.govnih.gov.

Table 1: Mechanical Properties of Elastin-Mimetic Peptide Fibers

| Peptide Sequence (Repeat Unit) | Fabrication Method | Tensile Strength (MPa) | Material Modulus (GPa) | Reference |

| (Val-Pro-Gly-Val-Gly)₄(Val-Pro-Gly-Lys-Gly) | Electrospinning | 35 | 1.8 | researchgate.net |

Fabrication of Self-Assembling Systems and Supramolecular Architectures with H-Pro-Val-Gly-OH

The inherent amphiphilicity and specific amino acid arrangements within peptides enable them to self-assemble into highly ordered supramolecular structures. The Pro-Val-Gly sequence, with its distinct proline ring and hydrophobic valine residue, can contribute to such self-assembly processes, leading to the formation of various nanostructures. These include micelles, nanofibers, hydrogels, and even more complex architectures like nanotubes or vesicles, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking nih.govrsc.orgnih.govru.nlcsic.esbachem.comresearchgate.netmdpi.com.

For example, motifs containing Val-Pro-Gly have been incorporated into larger peptide structures that self-assemble into spherical micelles rsc.org. Shorter peptide fragments, including di- and tripeptides, are also capable of spontaneous self-assembly into ordered structures like nanotubes or hydrogels, highlighting the fundamental role of peptide sequence in dictating supramolecular organization bachem.com. The specific arrangement of amino acids in this compound, with the cyclic proline and the branched valine, provides a foundation for such interactions, potentially leading to stable and functional supramolecular assemblies.

Table 2: Peptide Self-Assembly into Nanostructures

| Peptide Motif/Sequence Example | Assembled Structure(s) | Primary Driving Forces | Application Context | Reference |

| Val-Pro-Gly-Val-Gly / Val-Pro-Gly-Ser-Gly | Spherical Micelles | Hydrophobic interactions, Hydrogen bonding | Biomaterials, Drug Delivery | rsc.org |

| Pro-Val-Gly-Leu-Ile-Gly | Nanoparticles | Stimuli-responsive interactions | Targeted Drug Delivery | nih.gov |

| Various Di- and Tripeptides | Nanotubes, Hydrogels | Hydrogen bonding, Hydrophobic interactions | Nanotechnology, Cell Culture | bachem.com |

| Lipopeptides (sequence dependent) | Micelles, Vesicles, Fibers | Hydrophobic interactions, Sequence, Lipid tail length | Nanotechnology, Catalysis, Medicinal Chemistry | csic.es |

This compound as a Building Block in Complex Peptide and Protein Synthesis

The synthesis of complex peptides and proteins often relies on the sequential coupling of smaller peptide fragments or individual amino acids. This compound, or its protected derivatives, can serve as a valuable building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS, in particular, facilitates the synthesis of challenging sequences, including those prone to aggregation, by covalently attaching the growing peptide chain to a solid resin support, thereby enhancing solvation and simplifying purification steps acs.orgacs.orguchicago.eduthieme-connect.de.

The Pro-Val-Gly sequence itself has been synthesized and studied as part of larger, aggregation-prone peptides, demonstrating the feasibility of incorporating it into complex synthetic strategies acs.orgacs.org. For example, the synthesis of the 10-residue elastin sequence Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val has been achieved using standard SPPS protocols acs.orgacs.org. Furthermore, protected forms such as H-Pro-Val-Gly-OMe have been utilized in peptide coupling reactions thieme-connect.de. The availability of various protected amino acids and di-/tripeptide building blocks, including those containing proline, valine, and glycine, underscores the modular nature of peptide synthesis, where this compound can be readily integrated into larger molecular architectures chemimpex.comcreative-biogene.comiris-biotech.de.

Table 3: Peptide Building Blocks and Synthesis Applications

| Peptide Building Block Example | Synthesis Method | Application Context | Reference |

| Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val | SPPS | Synthesis of aggregation-prone peptide sequences | acs.orgacs.org |

| H-Pro-Val-Gly-OMe | Solution/SPPS | Peptide coupling reactions | thieme-connect.de |

| Various Di-/Tripeptides | SPPS/Solution | Modular synthesis of complex peptides, drug development | chemimpex.comcreative-biogene.comiris-biotech.de |

Engineering this compound for Targeted Delivery Systems and Bioconjugates

Peptides play a crucial role in the development of targeted drug delivery systems and bioconjugates. Their ability to interact specifically with biological targets, their biocompatibility, and their potential for controlled release make them ideal components for advanced therapeutic strategies. Sequences containing Pro-Val-Gly motifs have been incorporated into various delivery platforms, leveraging their physicochemical properties and biological relevance.

For instance, peptides incorporating the Pro-Val-Gly-Leu-Ile-Gly sequence have been used in the fabrication of self-assembled nanoparticles for targeted drug delivery, designed to respond to specific triggers within the tumor microenvironment nih.gov. Similarly, dextran (B179266) conjugated with Pro-Val-Gly-Leu-Ile-Gly has been investigated for targeted delivery applications nih.gov. Other peptide sequences, such as Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly (GPLGVRGDG), which is sensitive to matrix metalloproteinase-2 (MMP-2), have been integrated into peptide-based micelles for enzyme-responsive drug release mdpi.com.

Beyond drug delivery, peptides are increasingly used in bioconjugation strategies, such as linking peptides to metal complexes (e.g., iridium(III)) to create bifunctional molecules for bioimaging and therapy rsc.org. These bioconjugates benefit from the targeting and cell-penetrating capabilities of peptides, enhancing the specificity and efficacy of the associated therapeutic or diagnostic agent. The Pro-Val-Gly sequence, with its specific structural and chemical characteristics, can be engineered into such systems to impart desired functionalities, contributing to the development of next-generation therapeutics.

Table 4: Peptide Sequences in Targeted Delivery and Bioconjugates

| Peptide Sequence/Motif | Conjugated Entity/Platform | Application Focus | Targeting/Responsiveness Mechanism | Reference |

| Pro-Val-Gly-Leu-Ile-Gly | Nanoparticles | Targeted Drug Delivery | Tumor microenvironment triggers | nih.gov |

| Dextran-Pro-Val-Gly-Leu-Ile-Gly | Dextran conjugate | Targeted Drug Delivery | N/A (general targeting) | nih.gov |

| Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly | Micelles | Targeted Drug Delivery (e.g., Doxorubicin) | MMP-2 enzyme sensitivity | mdpi.com |

| Various Peptides | Iridium(III) complexes | Bioimaging, Targeted Therapy | Peptide targeting, Cell penetration enhancement | rsc.org |

List of Compound Names Mentioned:

this compound

Val-Pro-Gly-Val-Gly (VPGVG)

Val-Gly-Val-Pro (VGVP)

Val-Pro-Gly-X-Gly

(Val-Pro-Gly-Val-Gly)₄(Val-Pro-Gly-Lys-Gly)

(Val-Pro-Gly-Val-Gly)₆

(Phe-Pro-Gly-Val-Gly)₅

(FPGV)₄

(FPGVG)₅

Pro-Val-Gly-Leu-Ile-Gly

Dextran-Pro-Val-Gly-Leu-Ile-Gly

Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly (GPLGVRGDG)

H-Pro-Val-Gly-OMe

Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val

Iridium(III) complexes

Computational Chemistry and Molecular Modeling Approaches for H Pro Val Gly Oh Research

Quantum Mechanical Studies (DFT) on H-Pro-Val-Gly-OH Conformation and Chemical Reactivity

Quantum Mechanical (QM) studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the precise electronic structure, molecular geometry, and chemical reactivity of peptides. For this compound, DFT calculations can reveal stable conformers, bond lengths, bond angles, charge distributions, and frontier molecular orbital energies. These parameters offer insights into the molecule's intrinsic stability and potential reaction sites. For instance, studies on similar tripeptide units, such as (Gly-X-Pro) and (Gly-Pro-X) where X can be Val, have utilized DFT to analyze low-energy conformers and their contribution to peptide bond formation propensity hilarispublisher.comaustinpublishinggroup.com. DFT calculations can also predict vibrational spectra, aiding in the interpretation of experimental spectroscopic data researchgate.net. Research on dipeptides like Val-Trp has employed DFT to optimize stable conformations, analyze electronic properties, and compute chemical reactivity descriptors researchgate.netajol.info.

Molecular Dynamics (MD) Simulations for this compound Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of peptides, including their conformational landscape, flexibility, and stability in various environments. MD simulations track the movement of atoms over time, providing insights into how a peptide folds, unfolds, and interacts with solvent molecules. Studies on various peptides, including those containing Proline and Glycine (B1666218) residues, have used MD to sample conformational space and assess stability mdpi.comaip.orgbiorxiv.orgfu-berlin.deplos.orgnih.gov. For example, MD simulations have been used to study β-hairpin formation and conformational preferences in peptides containing Glycine and Proline biorxiv.orgplos.orgnih.govresearchgate.net. Techniques like replica-exchange molecular dynamics (REMD) are employed to enhance conformational sampling and ensure the exploration of low-energy states researchgate.net. The stability of peptide conformations is often assessed by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time mdpi.com.

Molecular Docking Analyses of this compound with Putative Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound) to another (receptor, e.g., protein or enzyme) when bound by non-covalent interactions. This method is crucial for understanding potential biological activities by simulating how the peptide might bind to specific targets. Studies have utilized molecular docking to predict the binding of peptides to enzymes like xanthine (B1682287) oxidase (XOD) scielo.brscielo.br, dipeptidyl peptidase IV (DPP-IV) jst.go.jp, and angiotensin-I-converting enzyme (ACE) frontiersin.orgmdpi.com. For instance, docking analyses have shown that peptides can interact with enzyme active sites through hydrogen bonding, electrostatic forces, and hydrophobic interactions scielo.brscielo.brfrontiersin.orgmdpi.com. The binding energy and specific contact sites are key outputs of these analyses, indicating the strength and nature of the interaction scielo.brderpharmachemica.com.

De Novo Design and Virtual Screening of this compound Analogs and Derivatives

De novo design and virtual screening are computational strategies used to discover or design novel molecules with desired properties. De novo design involves creating new molecular structures from scratch, while virtual screening rapidly evaluates large libraries of compounds to identify potential hits. These methods can be applied to generate analogs or derivatives of this compound with improved binding affinity, stability, or specific biological activity. Virtual screening has been employed to identify peptides with potential inhibitory effects against targets like SARS-CoV-2 main protease acs.org and to select peptide ligands for gas sensors researchgate.net. The process often involves docking simulations to predict binding affinities and identify promising candidates for further experimental validation acs.orgresearchgate.nettandfonline.com.

Cheminformatics and Bioinformatic Analysis of Pro-Val-Gly Sequences in Proteomes and Peptidomes

Cheminformatics and bioinformatics play a vital role in analyzing large biological datasets, such as proteomes and peptidomes, to identify and characterize peptides like Pro-Val-Gly sequences. These analyses involve mining databases to understand the prevalence, distribution, and potential functions of specific amino acid sequences within organisms. Bioinformatics tools are used for sequence alignment, motif identification, and phylogenetic analysis, providing insights into evolutionary relationships and functional domains oup.comcd-genomics.comnih.govnih.gov. For example, dipeptide composition analysis can reveal preferred consecutive residues, such as Val-Gly, which might be important in certain biological contexts plos.org. Databases like UniProt and NCBI are essential resources for these analyses, providing extensive annotated protein and peptide sequence data cd-genomics.comnih.govomicstutorials.com.

Structure Activity Relationship Sar Investigations of H Pro Val Gly Oh

Impact of Amino Acid Substitutions within H-Pro-Val-Gly-OH on Bioactivity

Studies on related peptides have demonstrated that altering these residues can lead to significant changes in biological activity. For example, research on antimicrobial peptides has shown that substitutions can impact hydrophobicity, which in turn affects antimicrobial potency mdpi.com. Similarly, in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, the presence and position of proline are critical, and substitutions can dramatically alter inhibitory potency nih.govfrontiersin.org.

Table 1: Illustrative Impact of Amino Acid Substitutions on Bioactivity (Example from Antimicrobial Peptides)

This table exemplifies how substituting amino acids can influence bioactivity, using data from studies on related peptide sequences. The Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial activity, where lower values indicate higher potency.

| Original Amino Acid (Position in Example Peptide) | Substituted Amino Acid | MIC (µg/mL) | Reference |

| Val (at position 16) | Val (original) | 2 | mdpi.com |

| Val (at position 16) | Leu | 2 | mdpi.com |

| Val (at position 16) | Ala | 4 | mdpi.com |

| Val (at position 16) | Gly | 8 | mdpi.com |

| Val (at position 16) | Ser | 16 | mdpi.com |

| Val (at position 16) | Lys | 32 | mdpi.com |

| Val (at position 16) | Glu | 64 | mdpi.com |

While this table uses data from a different peptide class, it illustrates the principle that changing amino acid residues, particularly in terms of hydrophobicity and charge (e.g., Val to Glu), can lead to substantial shifts in biological activity. For this compound, substituting Val with a more polar amino acid or Pro with a more flexible one would likely yield distinct bioactivity profiles.

Influence of Terminal Modifications (N- and C-terminal) on this compound Functionality

Modifications at the N-terminus (amino group) and C-terminus (carboxyl group) of peptides are critical strategies for modulating their pharmacokinetic and pharmacodynamic properties researchgate.netnih.gov. For this compound, these modifications can influence its stability against enzymatic degradation, its membrane permeability, and its binding affinity to target receptors.

N-terminal modifications, such as acetylation or methylation, can protect the peptide from exopeptidases, thereby increasing its half-life in biological systems frontiersin.orgnih.gov. Similarly, C-terminal modifications, such as amidation or esterification, can also enhance proteolytic stability and alter hydrophobicity researchgate.netnih.gov. C-terminal amidation, in particular, is a common post-translational modification found in many bioactive peptides and is often essential for receptor recognition nih.gov. These terminal modifications can neutralize the charge of the termini, thereby increasing hydrophobicity and potentially altering binding interactions nih.gov. For instance, the conversion of a C-terminal carboxylic acid to a carboxamide can significantly impact peptide conformation and, consequently, its biological activity nih.gov.

Conformational Features Dictating this compound Biological Specificity and Efficacy

These conformational preferences are crucial for how this compound interacts with its biological targets. For example, studies on other peptides have shown that conformational flexibility or rigidity can dictate binding affinity and selectivity nih.govpnas.org. The ability of a peptide to adopt a specific bioactive conformation upon binding to its target is a key factor in its efficacy mdpi.com. Furthermore, the composition of proline and glycine (B1666218) has been shown to influence protein self-organization, affecting whether peptides form elastomeric or amyloidogenic structures, highlighting the profound impact of these residues on higher-order structural properties and, by extension, biological function lu.seresearchgate.net.

Rational Design Principles for Enhanced this compound Analogs with Tailored Properties

Rational design strategies, guided by SAR studies, are essential for developing peptide analogs with improved biological properties mdpi.comresearchgate.net. The process typically involves systematically modifying specific residues or terminal groups based on insights gained from experimental data and computational modeling mdpi.comsci-hub.se.

For this compound, rational design principles would involve:

Amino Acid Substitution : Based on SAR data, specific amino acids could be substituted to enhance target binding affinity, improve metabolic stability, or modulate hydrophobicity. For example, if increased hydrophobicity is desired for a particular application, Val could be replaced with Leu or Ile. If increased rigidity is beneficial, Pro could be replaced with a more conformationally restricted analog, or conversely, if flexibility is needed, Pro could be replaced with Ala or Gly, or Gly could be replaced with a residue that introduces specific structural constraints.

Terminal Modifications : To improve pharmacokinetic properties, N-terminal acetylation or C-terminal amidation could be employed to increase resistance to proteases researchgate.netnih.govfrontiersin.org. Esterification of the C-terminus could be used to create prodrugs.

Conformational Constraint : Introducing cyclization or specific backbone modifications (e.g., stapling) can lock the peptide into a more bioactive conformation, enhancing both potency and stability frontiersin.org. The specific conformational preferences dictated by the Pro-Val-Gly sequence would guide the choice of such constraints.

Peptidomimetics : In some cases, non-peptide chemical groups can be incorporated to mimic the structure or function of specific amino acids or peptide bonds, potentially offering enhanced stability and oral bioavailability mdpi.com.

By applying these principles, researchers can systematically engineer this compound analogs to optimize their therapeutic potential, whether for improved target engagement, enhanced stability, or modified pharmacokinetic profiles.

Compound List:

this compound

Pro-Val-Gly (Synonym for this compound)

Ile-Pro-Ile (Diprotin A)

Ile-Pro-Ala

Val-Pro-Pro

Ile-Pro-Pro

Leu-Pro-Pro

Val-Pro-Tyr

Val-Gly-Val-Ala-Pro-Gly (VGVAPG)

Pyrrocoricin

Anoplin

Hylin-Pul3

D-Ala

MePhe

Met(O)-ol

Dipeptidyl peptidase IV (DPP-IV)

Human Papillomavirus (HPV) oncoprotein E6

α-conotoxin ImI

Human parathyroid hormone (hPTH)

V13K (Example peptide for substitution studies)

Gly-Sar

Gly-Sar-Sar

Ala-N-methyl-Phe-Ala

Val-Tyr

Ile-Tyr

Tyr-Val

Trp-His

Ser-Ala-Gly-Pro-Ala-Phe

Glutamine-Tryptophan-Phenylalanine-Histidine

Met-Pro-Pro

Trp-Trp-Trp

Asp-Ile-Arg

Pro-Gly-Asn

Lys-Pro-Val

Pro-Tyr-Ser-Phe-Lys

Gly-Phe-Gly-Pro-Glu-Leu

Val-Gly-Gly-Arg-Pro

Trp-Pro-Pro

Gln-Pro

Trp-Tyr-Pro-Phe-Lys

Val-Glu-Val-Phe-Ala-Pro-Pro-Phe

Phe-Tyr-Pro-Glu-Leu-Phe

Phe-Phe-Val-Ala-Pro-Phe-Pro-Glu-Val-Phe-Gly-Lys

Ala-Pro-Ala

Ala-Pro-Phe

Ala-Pro-Arg

Ile-Pro-Phe

Ile-Pro-Trp

Trp-Pro-Phe

Trp-Pro-Trp

Phe-Pro-Phe

Phe-Pro-Ile

Phe-Pro-Trp

Phe-Pro-Ala

Lys-Pro-Ala

H-Pro-Val-OH

H-Val-Asp-Pro-Gly-Glu-Thr-Sar-Ch-Ch-Phe

H-Gly-Pro-Phe-Pro-Val-Ile-OH

H-Phe-Phe-Val-Ala-Pro-Phe-Pro-Glu-Val-Phe-Gly-Lys-OH

H-Phe-Ala-Leu-Pro-Gln-Tyr-Leu-Lys-OH

H-Phe-Tyr-Pro-Glu-Leu-Phe-OH

H-Val-Glu-Val-Phe-Ala-Pro-Pro-Phe-OH

H-Ala-Pro-OH

H-Gly-Pro-OH

H-Pro-Pro-OH

H-Pro-Ala-OH

H-Val-Val-OH

H-Val-Val-Val-OH

H-Gly-Trp-OH

H-Val-Pro-OH

H-Pro-Val-OH

H-Pro-Leu-OH

H-Pro-Ile-OH

H-Pro-Phe-OH

H-Tyr-Pro-OH

H-Pro-Tyr-OH

H-Lys-Pro-OH

H-Arg-Pro-OH

H-Gly-Phe-Pro-OH

H-Phe-Pro-OH

H-Leu-Tyr-OH

H-Lys-Gly-OH

H-Arg-Pro-OH

H-Lys-Ala-OH

H-Val-Ala-OH

H-Val-Val-OH

H-Pro-Val-OH

H-Pro-Gly-OH

H-Pro-Leu-OH

H-Pro-Val-OH

FITC-conjugated peptide

FITC-Gly-Pro

Future Research Directions and Translational Perspectives for H Pro Val Gly Oh

Integration of Multi-Omics Data in H-Pro-Val-Gly-OH Research

The convergence of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful, systems-level approach to elucidating the complete biological role of this compound. By integrating these diverse datasets, researchers can move beyond isolated observations to a holistic understanding of the peptide's mechanism of action and its impact on cellular networks. Future studies will likely focus on applying these techniques to cells or tissues treated with this compound to map its influence on global molecular profiles.

For instance, transcriptomic analysis could identify genes whose expression is altered by the peptide, while proteomics would reveal subsequent changes in protein levels. Metabolomics could then uncover shifts in metabolic pathways, providing a functional readout of the peptide's activity. Correlating these changes will be crucial for identifying signaling pathways modulated by this compound and discovering potential biomarkers for its effects.

Table 1: Hypothetical Multi-Omics Data Integration for this compound Research

| Omics Layer | Potential Research Question | Key Data Output | Implication for this compound |

|---|---|---|---|

| Transcriptomics | Which genes are differentially expressed upon peptide exposure? | mRNA expression levels (e.g., via RNA-Seq) | Identifies gene networks regulated by the peptide. |

| Proteomics | How does the cellular proteome change in response to the peptide? | Protein abundance and post-translational modifications (e.g., via Mass Spectrometry) | Links gene expression changes to functional protein-level effects. |

| Metabolomics | What metabolic pathways are impacted by the peptide's activity? | Quantification of small molecule metabolites (e.g., via LC-MS/GC-MS) | Reveals the ultimate physiological impact on cellular metabolism. |

| Integrated Analysis | How do genetic and proteomic changes correlate with metabolic shifts? | Combined pathway and network analysis | Provides a comprehensive model of the peptide's mechanism of action. |

Advanced Spectroscopic and Imaging Techniques for In Situ this compound Studies

Understanding where this compound localizes within cells and tissues and how it interacts with its biological targets in a native environment is critical. Advanced spectroscopic and imaging techniques are poised to provide these insights with unprecedented detail. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the three-dimensional structure and dynamics of the peptide in solution, offering clues about its interaction with potential binding partners. polarispeptides.comresolvemass.ca

Furthermore, techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be adapted to study the peptide's interactions in live cells. plos.org This would involve labeling this compound with a fluorescent probe and monitoring its proximity to labeled cellular components. In situ imaging using methods like confocal fluorescence microscopy or more advanced super-resolution microscopy would allow for the direct visualization of the peptide's subcellular distribution, providing crucial context for its biological function. dovepress.com

Table 2: Application of Advanced Analytical Techniques to this compound

| Technique | Type | Information Gained | Potential Application for this compound |

|---|---|---|---|

| Mass Spectrometry (MS) | Analytical | Molecular weight and sequence confirmation polarispeptides.com | Verifying the identity and purity of synthetic this compound. |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | 3D structure, dynamics, and interactions in solution polarispeptides.comresolvemass.ca | Determining the peptide's conformational preferences and identifying binding interfaces with target molecules. |

| Circular Dichroism (CD) | Spectroscopic | Secondary structure analysis (e.g., α-helix, β-sheet) resolvemass.ca | Assessing how the peptide's structure changes upon binding or in different environments. |

| Fluorescence Microscopy | Imaging | Subcellular localization and dynamics | Visualizing the uptake and distribution of fluorescently-tagged this compound within live cells. dovepress.com |

| Cryogenic IR Spectroscopy | Spectroscopic | Vibrational characterization of gas-phase peptides nih.gov | Elucidating the intrinsic structure of the peptide free from solvent effects. nih.gov |

Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery. nih.govnih.gov These computational tools can be applied to this compound research in several ways. Predictive models can be trained on large datasets of known peptides to forecast the biological activity, physicochemical properties, and potential toxicity of this compound and its analogs. nih.govyoutube.com This allows for the rapid in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: AI and Machine Learning Strategies for this compound Research

| AI/ML Approach | Description | Application to this compound |

|---|---|---|

| Predictive Modeling | Training algorithms on existing peptide data to predict properties of new sequences. nih.gov | Forecasting the bioactivity, target affinity, and ADME (absorption, distribution, metabolism, excretion) properties of this compound analogs. |

| Generative Design | Using deep learning models to create novel peptide sequences with desired characteristics. | Designing new tripeptides based on the Pro-Val-Gly scaffold with improved therapeutic potential. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. nih.gov | Identifying key structural features within the this compound sequence that are critical for its function, guiding rational design. |

| Natural Language Processing (NLP) | Analyzing vast amounts of scientific literature to identify connections and generate hypotheses. | Mining existing research to uncover potential new biological roles or interaction partners for this compound. |

Novel Synthetic Methodologies for Sustainable this compound Production

The production of peptides via traditional chemical synthesis often involves hazardous reagents and generates significant chemical waste. millennialscientific.comoxfordglobal.com A key future direction is the development of novel, sustainable methodologies for the production of this compound. Green chemistry principles are being increasingly applied to peptide synthesis, focusing on reducing the environmental impact. researchgate.netresearchgate.net

This includes exploring greener solvents, developing more atom-efficient coupling reagents, and implementing continuous flow synthesis processes that can improve efficiency and reduce waste. researchgate.net Enzymatic synthesis, using enzymes to form the peptide bonds, offers a highly specific and environmentally friendly alternative to traditional chemical methods. frontiersin.org Furthermore, sourcing the constituent amino acids (Proline, Valine, Glycine) from renewable, plant-based materials or microbial fermentation aligns with sustainability goals and reduces reliance on petrochemical feedstocks. frontiersin.org

Table 4: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Features | Advantages for Sustainability | Challenges |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support. | Well-established and versatile. | High solvent and reagent consumption; significant waste generation. millennialscientific.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs entirely in solution. | Scalable for large-scale production. | Requires purification after each step, can be time-consuming. |

| Enzymatic Synthesis | Uses enzymes (ligases) to form peptide bonds. | Highly specific, mild reaction conditions, aqueous solvents, biodegradable catalysts. frontiersin.org | Enzyme availability and stability; substrate scope can be limited. |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor. | Improved efficiency, reduced waste, better process control. researchgate.net | Requires specialized equipment and process optimization. |

Expanding the Biological Repertoire of this compound through Chemical Biology Approaches

Chemical biology provides a powerful toolkit for exploring and modulating the function of small molecules like this compound in complex biological systems. mdpi.com A primary goal is to identify the direct molecular targets of the peptide. Techniques such as activity-based protein profiling (ABPP) and affinity chromatography using a tagged version of this compound can be employed to "fish" for its binding partners within a cellular lysate.

Once a target is identified, chemical probes can be designed to study its engagement and mechanism of action in living cells. For example, a photo-crosslinkable version of this compound could be used to permanently link the peptide to its target upon UV irradiation, allowing for subsequent identification and analysis. Another approach involves creating caged versions of the peptide that are inactive until activated by a specific stimulus, such as light, enabling precise spatiotemporal control over its activity. These strategies will be instrumental in mapping the peptide's interaction network and uncovering new biological functions.

Table 5: Chemical Biology Tools for Investigating this compound

| Chemical Biology Tool | Principle | Research Application for this compound |

|---|---|---|

| Affinity-Based Probes | The peptide is modified with a tag (e.g., biotin) to pull down its binding partners. | Identification of specific receptors or enzymes that interact with this compound. |

| Photo-affinity Labeling | A photo-reactive group is incorporated into the peptide, allowing for covalent crosslinking to its target upon light exposure. | Covalently capturing and identifying the direct cellular targets of the peptide. |

| Activity-Based Protein Profiling (ABPP) | Probes with reactive "warheads" that covalently bind to the active sites of specific enzyme families. mdpi.com | Determining if this compound acts as an inhibitor or substrate for a particular class of enzymes (e.g., proteases). |

| Caged Peptides | The peptide's activity is blocked by a photolabile group that can be removed with light. | Enabling precise control over the timing and location of this compound activity in cellular or tissue models. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to determine Hill coefficients .

- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons in biological replicates (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.